Scopadulin

説明

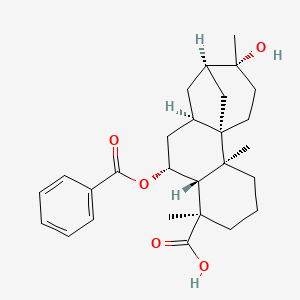

Structure

3D Structure

特性

IUPAC Name |

(1S,2S,6R,7R,8R,10R,12R,13R)-8-benzoyloxy-13-hydroxy-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O5/c1-24(23(29)30)10-7-11-25(2)21(24)20(32-22(28)17-8-5-4-6-9-17)15-18-14-19-16-27(18,25)13-12-26(19,3)31/h4-6,8-9,18-21,31H,7,10-16H2,1-3H3,(H,29,30)/t18-,19-,20-,21+,24-,25+,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQICDRLAVBPY-BDHNHABWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23CC1CC2CC(C4C3(CCCC4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CC[C@]23C[C@H]1C[C@@H]2C[C@H]([C@@H]4[C@@]3(CCC[C@@]4(C)C(=O)O)C)OC(=O)C5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129058-58-8 | |

| Record name | (4R,4aR,5R,6aR,8R,9R,11aS,11bS)-5-(Benzoyloxy)tetradecahydro-9-hydroxy-4,9,11b-trimethyl-8,11a-methano-11aH-cyclohepta[a]naphthalene-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129058-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scopadulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129058588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Structural Elucidation and Stereochemical Characterization

Structural Elucidation Methodologies for Scopadulin and Related Diterpenes

The structural elucidation of this compound and related diterpenes primarily relies on modern spectroscopic techniques. Key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (such as COSY, HMQC, and HMBC), which provides detailed information about the carbon-hydrogen framework and connectivity within the molecule. ijpsonline.comscielo.org.mxanalis.com.my Mass spectrometry (MS), including techniques like Electron Ionization Mass Spectrometry (EI MS) and Electrospray Ionization Mass Spectrometry (ESI MS), is crucial for determining the molecular weight and fragmentation pattern, aiding in the identification of structural subunits. scielo.org.mxscribd.com Infrared (IR) spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl and carbonyl groups. karary.edu.sdmdpi.com

For this compound, the structure and stereochemistry were initially established using spectral data in conjunction with single-crystal X-ray analysis of its acetone (B3395972) solvate. nih.govscience.govscience.gov This crystallographic method provides definitive three-dimensional structural information, including the absolute configuration of chiral centers. nih.govscience.gov

Related diterpenes from Scoparia dulcis, such as scopadulcic acid B and scopadulciol, have also had their structures elucidated using spectroscopic techniques. nih.gov The identification of these related compounds provides valuable context for understanding the biosynthetic pathways and structural diversity within this class of natural products. nih.gov

Complex Stereochemical Features of the this compound Skeleton

This compound possesses a complex molecular structure characterized by multiple chiral centers, contributing to its intricate stereochemistry. ontosight.airesearchgate.net The stereochemistry, indicated by configurations such as (4α,5α,6β,17α), plays a vital role in its interactions with biological molecules. ontosight.ai The tetracyclic core structure, specifically described as a 9,15-cyclo-c,18-dinor-14,15-secoandrostane derivative, inherently incorporates several stereogenic centers. ontosight.ai

The total synthesis of (±)-scopadulin has highlighted the challenges associated with controlling the stereochemistry during chemical synthesis. researchgate.netnih.govacs.org Key steps in the synthesis, such as stereoselective cyanation and methylation, are critical for establishing the correct configuration at specific carbons, including the formation of a quaternary carbon at C-4 and a tertiary axial alcohol at C-16. nih.govacs.org The high stereoselectivity observed in certain synthetic steps, such as the methylation mediated by methyltitanium triisopropoxide, underscores the importance of controlled reactions for achieving the desired stereochemistry. nih.govacs.org The presence of three quaternary carbons and eight stereocenters further emphasizes the structural complexity and the need for precise stereochemical control in both biosynthesis and synthesis. researchgate.net

Representations like skeletal formulas utilize specific conventions, such as solid wedges and hashed wedges, to depict the stereochemistry of bonds that are either pointing out of or into the plane of the paper, respectively. wikipedia.orgyoutube.com While not always explicitly shown in simplified skeletal structures, these representations are essential for accurately conveying the three-dimensional arrangement of atoms and functional groups in molecules with complex stereochemistry like this compound. wikipedia.orgyoutube.com

Tetracyclic Core Architecture and Diterpenoid Classification

This compound is classified as a tetracyclic diterpenoid. nih.govrsc.org Diterpenes and diterpenoids are a class of chemical compounds derived from four isoprene (B109036) units, giving them a basic molecular formula of C₂₀H₃₂. core.ac.uk Diterpenoids are functionalized derivatives of diterpenes. core.ac.uk

The classification of diterpenes is often based on the number of rings in their chemical structure. core.ac.uk Major classes include acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic diterpenes, as well as macrocyclic and polycyclic structures. core.ac.uk this compound's structure features a core composed of four fused rings, placing it within the tetracyclic diterpene category. nih.govrsc.org

Specifically, this compound is described as an aphidicolane-type diterpene. nih.govnih.gov The aphidicolane skeleton is a specific tetracyclic framework found in certain diterpenoids. nih.gov The biosynthesis of tetracyclic diterpenes in plants like Scoparia dulcis involves diterpene synthases (diTPSs) that catalyze the cyclization of geranylgeranyl diphosphate (B83284) (GGPP). nih.govresearchgate.netmdpi.com In S. dulcis, enzymes like SdCPS2 and SdKSL1 are involved in the biosynthesis of tetracyclic diterpenoids, with SdCPS2 converting GGPP to syn-copalyl diphosphate (syn-CPP), and SdKSL1 cyclizing syn-CPP to scopadulan-13α-ol, a tetracyclic alcohol structurally related to the core of this compound. researchgate.netmdpi.com Another enzyme, SdKSL2, is suggested to be involved in the biosynthesis of aphidicol-16-ene, a precursor to this compound. researchgate.netmdpi.com

Biosynthesis of Scopadulin

Elucidation of the Scopadulin Biosynthetic Pathway in Scoparia dulcis

Research into the biogenesis of this compound and related diterpenoids in Scoparia dulcis has unveiled a multi-step enzymatic process that transforms a common precursor into the compound's characteristic tetracyclic skeleton. mdpi.com This pathway is a testament to the specialized metabolism of the plant, involving distinct classes of enzymes that catalyze sequential cyclization reactions. mdpi.comfao.org

The biosynthesis of this compound, like other diterpenoids, begins with Geranylgeranyl Diphosphate (B83284) (GGPP). mdpi.comresearchgate.net GGPP is a universal C20 isoprenoid precursor produced in plants via the plastid-based 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway. researchgate.net This fundamental molecule serves as the starting point for numerous vital metabolic branches, including the synthesis of chlorophylls, carotenoids, and gibberellins, in addition to a vast array of specialized diterpenoids. nih.govnih.gov The production of GGPP is catalyzed by GGPP synthase (GGPPS), an essential enzyme in the isoprenoid biosynthesis pathway. nih.gov The availability and allocation of GGPP are critical regulatory points for the downstream production of compounds like this compound. nih.gov

The conversion of the linear precursor GGPP into the complex cyclic structure of this compound is orchestrated by diterpene synthases (diTPSs). In Scoparia dulcis, functional characterization has identified three key diTPSs that play pivotal roles in the biosynthesis of this compound and related compounds: SdCPS2, SdKSL1, and SdKSL2. mdpi.comfao.org

The biosynthetic process is initiated by a class II diTPS, SdCPS2 . This enzyme catalyzes the first crucial cyclization reaction, transforming GGPP into the bicyclic intermediate, syn-copalyl diphosphate (syn-CPP). mdpi.comfao.org

Following the formation of syn-CPP, class I diTPSs take over to perform further cyclization and rearrangement reactions. Two such enzymes have been characterized in S. dulcis:

SdKSL1 : This enzyme acts on syn-CPP to produce scopadulan-13α-ol, an intermediate in the pathway leading to another major diterpenoid in the plant, scopadulcic acid B (SDB). mdpi.com

SdKSL2 : The gene for this enzyme was found to naturally contain a non-sense mutation that renders it non-functional. mdpi.comfao.org However, through site-directed mutagenesis, researchers created a functional version, SdKSL2mut . This reconstituted enzyme was shown to successfully catalyze the conversion of syn-CPP into syn-aphidicol-16-ene, the direct precursor of this compound. mdpi.comfao.org This finding strongly indicates that a functional SdKSL2 enzyme is the key catalyst for the formation of the this compound skeleton. mdpi.com

Table 1: Key Diterpene Synthases in Scoparia dulcis

| Enzyme | Class | Substrate | Product | Role in Pathway |

|---|---|---|---|---|

| SdCPS2 | Class II diTPS | Geranylgeranyl Diphosphate (GGPP) | syn-Copalyl Diphosphate (syn-CPP) | Catalyzes the first cyclization step. mdpi.com |

| SdKSL1 | Class I diTPS | syn-Copalyl Diphosphate (syn-CPP) | Scopadulan-13α-ol | Involved in the biosynthesis of scopadulcic acid B. mdpi.com |

| SdKSL2mut | Class I diTPS | syn-Copalyl Diphosphate (syn-CPP) | syn-Aphidicol-16-ene | Recovers the catalytic function to produce the direct precursor to this compound. mdpi.comfao.org |

The proposed biosynthetic pathway from GGPP to this compound involves several key intermediate molecules whose structures represent progressive steps in the formation of the final tetracyclic diterpene. mdpi.comresearchgate.net

syn-Copalyl Diphosphate (syn-CPP) : This is the initial bicyclic product formed from the cyclization of GGPP by the enzyme SdCPS2. mdpi.com It serves as the common substrate for the subsequent class I diterpene synthases, SdKSL1 and SdKSL2. mdpi.comfao.org

Scopadulanol : This compound is recognized as an important key intermediate in the biosynthesis of related diterpenoids in S. dulcis, such as scopadulcic acid B. mdpi.comresearchgate.net

Aphidicol-16-ene : This tetracyclic diterpene is the direct precursor to this compound. mdpi.com Its formation from syn-CPP is catalyzed by a functional SdKSL2 enzyme (demonstrated via the SdKSL2mut variant). mdpi.com Subsequent enzymatic modifications, likely involving cytochrome P450 monooxygenases, would then convert aphidicol-16-ene into this compound.

Genetic and Molecular Basis of this compound Biosynthesis (e.g., Gene Identification via RNA-seq)

The identification of the genes encoding the key biosynthetic enzymes in Scoparia dulcis was accomplished through modern transcriptomic analysis. mdpi.com Researchers utilized RNA sequencing (RNA-seq), a powerful high-throughput method that allows for a comprehensive snapshot of the genes being actively expressed in a particular tissue at a specific time. frontiersin.orggenewiz.com

By analyzing the RNA-seq data from S. dulcis, scientists were able to discover gene candidates responsible for diterpene biosynthesis. mdpi.com This approach enables the identification of the full catalog of transcripts, which can then be searched for sequences homologous to known diterpene synthase genes from other plant species. genewiz.com This genetic exploration led to the successful cloning and subsequent functional characterization of the SdCPS2, SdKSL1, and SdKSL2 genes, providing the molecular basis for understanding the biosynthesis of this compound. mdpi.com

Regulation of Biosynthetic Pathways in Plant Tissues

The biosynthesis of specialized metabolites like this compound is a tightly regulated process within the plant. nih.gov The production and accumulation of these compounds are often specific to certain species, organs, tissues, or developmental stages, reflecting a complex control network. nih.gov

The synthesis of plant-specialized metabolites is fundamentally controlled by the plant's genetic makeup but is also significantly influenced by a variety of external biotic and abiotic environmental factors. nih.gov These pathways are managed by intricate regulatory networks composed of enzyme-encoding genes and transcription factors. nih.gov These transcription factors can bind to promoter regions of the biosynthetic genes, thereby activating or repressing their expression in a coordinated manner. This allows the plant to modulate the production of compounds like this compound in response to developmental cues or environmental challenges. nih.gov

Isolation and Purification Methodologies from Natural Sources

Source Plant Material and Geographical Variations (Scoparia dulcis)

Scopadulin is a natural product found in the plant Scoparia dulcis L., an annual herb belonging to the family Plantaginaceae. wikipedia.orgrjptonline.org This plant is native to the Neotropics but has a pantropical and subtropical distribution, being found in regions across southern China, India, Brazil, Paraguay, and Nigeria, among others. rsc.orgwikipedia.orgkew.orggbif.org While Scoparia dulcis is widespread, its chemical composition, including the concentration of compounds like this compound, may exhibit variations depending on geographical location and environmental factors. Research indicates that the plant contains a diverse array of phytochemicals, including flavonoids, terpenoids, steroids, and phenolics, with diterpenoids like this compound being among the key constituents. rsc.orgnih.govresearchgate.net

Extraction Techniques from Plant Biomass

Extracting bioactive compounds from plant biomass is the initial crucial step in isolating this compound. Various methods are employed to separate the desired compounds from the plant matrix.

Solvent-Based Extraction Approaches

Solvent extraction is a widely used traditional method for isolating bioactive compounds from plant material. mdpi.comcontractlaboratory.com This technique involves using suitable solvents to dissolve and extract target compounds from the dried and often ground plant biomass. mdpi.comcontractlaboratory.com The choice of solvent is critical and depends on the polarity of the compounds to be extracted. For Scoparia dulcis, different solvents such as petroleum ether, benzene, chloroform, ethanol (B145695), methanol, and water have been utilized for extraction. researchgate.netglobalresearchonline.netrjpbcs.comphytojournal.com Hot percolation methods, such as Soxhlet extraction, are commonly employed, where the solvent is repeatedly passed through the plant material. globalresearchonline.netphytojournal.com After extraction, the solvent is typically removed under reduced pressure to yield a crude extract containing a mixture of phytochemicals. globalresearchonline.net Successive extraction with solvents of increasing polarity can be performed to fractionate the crude extract based on the compounds' solubility. researchgate.net For instance, sequential extraction using petroleum ether, chloroform, and ethanol has been reported for Scoparia dulcis extracts, with different solvent fractions showing varying phytochemical profiles. researchgate.net

In Vitro Plant Tissue and Organ Culture for Metabolite Production

In addition to extracting this compound from naturally grown plants, in vitro plant tissue and organ culture techniques offer an alternative approach for the production of plant metabolites. nih.gov This method involves growing plant cells, tissues, or organs in a sterile laboratory environment on a nutrient medium. nih.govnih.govplantsjournal.com While the direct application of tissue culture specifically for enhanced this compound production is an area of ongoing research, Scoparia dulcis has shown responsiveness to in vitro regeneration protocols using explants like leaves and nodal segments. rjptonline.orgnih.govplantsjournal.com Plant genetic manipulation through in vitro techniques can potentially be used to enhance the production of specific metabolites in controlled conditions. nih.gov

Chromatographic Separation Methods for this compound Purification

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase. column-chromatography.com

Column Chromatography Techniques

Column chromatography is a widely used technique for purifying drug molecules and separating targeted compounds from mixtures. column-chromatography.comkhanacademy.orgdrawellanalytical.com In this method, a stationary phase, commonly silica (B1680970) gel or alumina, is packed into a column, and the mobile phase (solvent or solvent mixture) is passed through it. globalresearchonline.netcolumn-chromatography.comrochester.edu The separation is achieved based on the varying affinities of the compounds for the stationary and mobile phases. column-chromatography.com For the purification of phytochemicals like this compound, silica gel is a frequently used adsorbent. globalresearchonline.netcolumn-chromatography.com Elution can be performed using a single solvent system or a gradient of solvents with increasing polarity to selectively elute different compounds. globalresearchonline.netrochester.edu Fractions collected during column chromatography are then analyzed to identify those containing the target compound, this compound. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique used for the isolation and purification of compounds, offering higher resolution and efficiency compared to traditional column chromatography. drawellanalytical.comresearchgate.net HPLC utilizes a pressurized liquid mobile phase and a stationary phase packed in a column. drawellanalytical.com It is particularly useful for separating complex mixtures and can be used in both analytical and preparative scales. researchgate.net HPLC analysis has been employed in the study of Scoparia dulcis extracts to identify and quantify various compounds, including diterpenoids. journalejmp.comrsc.org Semi-preparative HPLC systems with specific columns and detectors are used to isolate pure compounds like this compound from enriched fractions obtained from initial chromatographic steps. researchgate.net The choice of stationary phase (e.g., C18) and mobile phase composition (e.g., mixtures of water and organic solvents) in HPLC is optimized based on the properties of this compound to achieve effective separation and purification. researchgate.netunimi.it

Chemical Synthesis Strategies

Total Synthesis Approaches for (±)-Scopadulin

The first total synthesis of (±)-scopadulin, an aphidicolane diterpene, was reported by Rahman and co-workers in 2001 nih.govacs.org. This landmark synthesis established a 22-step route to the target molecule, characterized by strategic ring-forming reactions and precise stereochemical control .

Construction of Key Ring Systems (e.g., A, B/C/D Ring Formation)

The core tetracyclic A/B/C/D ring system of (±)-scopadulin was constructed in a stepwise manner. The synthesis commenced with the preparation of the B/C/D tricyclic framework utilizing previously established methods acs.org. Subsequently, the A ring was formed through an intramolecular aldol (B89426) condensation of a keto-aldehyde intermediate, which yielded a tetracyclic enone acs.org. This intramolecular cyclization step was crucial for establishing the trans-decalin structure at the A/B ring junction .

Stereoselective and Chemo-selective Transformations

Stereochemical control was paramount throughout the synthesis of (±)-scopadulin due to its numerous stereocenters acs.org. A highly stereoselective cyanation of the tetracyclic enone intermediate with Et₂AlCN was a key step, leading to the formation of a trans-fused A/B ring system with a β-cyanide at C-4 nih.govacs.org. This reaction exhibited high stereoselectivity, attributed to the bulky aluminum reagent directing the attack to the axial position .

Another critical transformation involved the highly chemo- and stereoselective methylation at the C-16 position nih.govacs.org. This was achieved using methyltitanium triisopropoxide [MeTi(O-i-Pr)₃], a reagent that demonstrated exceptional chemoselectivity by targeting the tertiary alcohol without affecting other functional groups . The stereoselectivity observed in this methylation for generating the tertiary axial alcohol at C-16 was reported to be extremely high nih.govacs.org. The synthesis also incorporated a novel reaction for the conversion of a sterically hindered cyano group to a methyl group via a sequence involving conversion to a primary amine and subsequent transformations nih.govacs.org.

Formation of Quaternary Carbon Centers and Stereocenters

The construction of quaternary carbon centers is a significant challenge in organic synthesis, and scopadulin possesses three such centers acs.orgchemistryviews.orgresearchgate.net. A key quaternary carbon at C-4 was stereoselectively constructed through the α-alkylation of the cyano group introduced earlier in the synthesis nih.govacs.org. This involved a sequence where the cyano group was converted to a primary amine, followed by oxidation to an alcohol and final methylation to install the C-4 methyl group, a characteristic feature of aphidicolane diterpenes . The synthesis also involved the creation of multiple stereocenters with defined configurations throughout the construction of the polycyclic framework and subsequent functionalization steps acs.org.

Semi-synthesis from Related Natural Precursors or Analogue Modifications

Information specifically detailing the semi-synthesis of this compound from related natural precursors is limited in the provided search results. While Scoparia dulcis produces various diterpenoids, including scopadulcic acid B nih.govmdpi.com, and research has explored the biosynthesis of these compounds mdpi.com, explicit semi-synthetic routes to this compound starting from other isolated natural products were not prominently described. Some studies mention the biological activities of semi-synthetic derivatives of other diterpenoids frontiersin.orguel.ac.uk, suggesting that this approach is utilized in diterpene research, but specific applications to this compound were not detailed.

Methodological Advancements and Challenges in Diterpene Synthesis

The total synthesis of complex diterpenes like this compound highlights both the significant advancements in organic synthesis methodologies and the inherent challenges associated with these structures rsc.orgscripps.edu. The presence of multiple rings, numerous stereocenters, and often sterically hindered functional groups necessitates the development and application of highly selective reactions acs.org.

Key methodological advancements demonstrated in the this compound synthesis include the strategic use of intramolecular reactions for ring formation, highly stereoselective transformations such as the cyanation and methylation steps, and methods for constructing challenging structural features like quaternary carbon centers nih.govacs.org. The development of novel reactions, such as the conversion of primary amines to alcohols utilized in the this compound route, also represents an advancement in synthetic methodology nih.govacs.org.

Despite these advancements, the synthesis of diterpenes remains challenging. Controlling stereochemistry, particularly when forming multiple contiguous stereocenters and quaternary carbons, requires carefully designed strategies and optimized reaction conditions chemistryviews.orgresearchgate.netnih.govnih.gov. The length of the synthetic route (e.g., 22 steps for (±)-scopadulin) also underscores the complexity and the need for efficient and high-yielding transformations at each step. The field continues to evolve with ongoing research focused on developing more concise, efficient, and stereoselective methods for constructing the intricate scaffolds of diterpenoid natural products rsc.org.

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic methods are fundamental in determining the structural identity of scopadulin. These techniques probe the interaction of electromagnetic radiation with the molecule, yielding data indicative of its atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely employed. 1D NMR spectra, such as Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR), provide information on the types of hydrogen and carbon atoms present, their chemical environments, and their connectivity. Analysis of chemical shifts, splitting patterns, and integration in ¹H NMR, along with the number and types of carbon signals in ¹³C NMR, helps in piecing together the molecular skeleton.

Two-dimensional NMR techniques offer more intricate details about the relationships between atoms within the molecule. Correlation Spectroscopy (COSY) reveals coupled protons, providing insights into spin systems and adjacent hydrogens. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from different nuclei, typically carbon and hydrogen. HSQC connects carbons to the protons directly attached to them, while HMBC shows correlations between carbons and protons separated by two or three bonds. These 2D NMR experiments are invaluable for confirming the connectivity of the complex tetracyclic system of this compound and assigning specific signals to individual atoms in the molecule. researchgate.netresearchgate.netglobalresearchonline.netnih.govmdpi.comacs.org Comparison of NMR spectral data of isolated this compound with reported values for natural and synthetic samples is a key step in confirming its structure and stereochemistry. researchgate.net

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and gaining information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry, such as high-resolution electrospray ionization mass spectrometry (HRESIMS), provides accurate mass measurements that can confirm the molecular formula of the compound. researchgate.netresearchgate.net

In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. The parent ion peak corresponds to the molecular weight of this compound. Fragmentation occurs when the ionized molecule breaks into smaller, charged fragments. The pattern of these fragment ions is unique to the compound's structure and can be used to deduce the arrangement of atoms and functional groups within the molecule. Analysis of the fragmentation pattern provides complementary information to NMR spectroscopy for comprehensive structural elucidation.

Chromatographic Analytical Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from complex mixtures, assessing its purity, and quantifying its amount in samples. These methods exploit the differential partitioning of compounds between a stationary phase and a mobile phase.

Analytical High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound in various matrices. HPLC offers high resolving power, allowing for the separation of this compound from closely related compounds and impurities. researchgate.net By using appropriate stationary phases (e.g., reversed-phase C18 columns) and mobile phases (mixtures of solvents like methanol, acetonitrile, and water, often with modifiers), optimal separation can be achieved. nih.gov

HPLC is routinely used to assess the purity of isolated this compound. The purity is typically determined by integrating the peak area corresponding to this compound in the chromatogram and comparing it to the total area of all peaks. researchgate.netresearchgate.net This method provides a quantitative measure of how much of the sample is the target compound. Furthermore, HPLC can be used for the quantitative analysis of this compound in plant extracts or other research samples by comparing the peak area to a calibration curve generated using known concentrations of a this compound standard. researchgate.net

Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound itself is a relatively large diterpene and may not be directly amenable to GC without derivatization, GC is often used in the analysis of the less polar or more volatile components present in the same extracts from which this compound is isolated. semanticscholar.orgresearchgate.netsciensage.info This can be useful for a broader characterization of the chemical profile of the source material. GC separates compounds based on their boiling points and their interaction with the stationary phase in the GC column.

Coupling chromatographic techniques with mass spectrometry provides enhanced analytical capabilities, combining the separation power of chromatography with the identification and structural information provided by MS.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique particularly well-suited for the analysis of non-volatile and semi-volatile compounds like this compound. measurlabs.comwikipedia.orgthermofisher.com LC-MS systems couple an HPLC system to a mass spectrometer via an interface. The HPLC separates the components of a mixture, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected based on its mass-to-charge ratio. measurlabs.comwikipedia.orgthermofisher.com This combination allows for the identification of separated compounds based on their mass spectra and retention times. LC-MS, including LC-MS/MS (tandem MS), is valuable for analyzing complex natural product extracts, identifying this compound within these mixtures, and can be used for its quantification. wikipedia.orgrsc.orgrsc.orgnih.govresearchgate.net

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. technologynetworks.comwikipedia.org As mentioned earlier, while this compound itself might not be ideally analyzed by GC directly, GC-MS is widely used for the analysis of the more volatile components in plant extracts. nih.govmdpi.comsemanticscholar.orgresearchgate.netsciensage.inforesearchgate.net This technique is effective for separating and identifying a wide range of organic compounds based on their volatility and mass spectra. GC-MS has been applied in studies investigating the biosynthesis of diterpenes, including precursors to this compound, by analyzing enzymatic reaction products. nih.govmdpi.com The mass spectra obtained from GC-MS analysis can be compared to spectral libraries (like the NIST library) for compound identification. semanticscholar.org

These advanced analytical techniques, used individually and in combination, are indispensable for the rigorous characterization of this compound, providing the necessary data for structural confirmation, purity assessment, and quantitative analysis in research settings.

Sample Preparation Techniques for Analytical Characterization (e.g., Extraction, Cleanup)

Effective sample preparation is a critical prerequisite for the accurate analytical characterization of this compound, especially when isolated from plant matrices. Plant materials contain a complex mixture of compounds, including lipids, sugars, pigments, and other secondary metabolites, which can interfere with analytical instruments and affect the quality of the data mdpi.commdpi.com. Therefore, extraction and cleanup procedures are essential to isolate and concentrate the target compound(s) and remove interfering substances mdpi.commdpi.comresearchgate.net.

Extraction is the process of separating the desired compounds from the plant matrix using appropriate solvents. Various extraction methods are employed depending on the nature of the plant material and the target compounds. Conventional methods include maceration, Soxhlet extraction, and reflux extraction mdpi.comresearchgate.netunirioja.es. Maceration involves soaking the plant material in a solvent at room or slightly elevated temperatures, allowing compounds to diffuse into the solvent unirioja.es. Soxhlet extraction is a continuous process that uses repeated washing of the sample with a hot solvent mdpi.comresearchgate.net. Hot extraction with water at 60°C has been used for preparing Scoparia dulcis extracts springermedizin.de.

The choice of solvent is crucial for efficient extraction. For flavonoids and related compounds often found alongside diterpenes like this compound in plants, solvents such as methanol, ethanol (B145695), acetone (B3395972), ethyl acetate (B1210297), and n-hexane, or mixtures with water, are commonly used mdpi.com. Acetone has been noted as a selective solvent for extracting flavonoids mdpi.com.

Cleanup procedures are performed after extraction to remove co-extracted interfering substances that can affect the analytical measurement. Dispersive solid phase extraction (DSPE) is one such technique where solid sorbents are added to the extract to remove specific types of impurities mdpi.com. Another method is size-exclusion chromatography (SEC), which separates compounds based on their size and can be used as a one-step cleanup for complex plant matrices nih.gov. This technique has shown improved analytical performance by providing sharper chromatograms and better separation of substance peaks nih.gov.

Pharmacological Mechanisms of Action at the Molecular and Cellular Level

Molecular Targets and Binding Interactions

Molecular targets are specific molecules within a cell, such as proteins or nucleic acids, that interact with external substances to initiate a biological response openaccessjournals.com. These interactions are crucial for modulating cellular functions and can be key in therapeutic interventions openaccessjournals.com. While broad information on scopadulin's specific molecular targets and binding interactions is not extensively detailed in the provided search results, studies on related compounds and the plant Scoparia dulcis suggest potential areas of interaction. For instance, in silico studies on other molecules from Scoparia dulcis have investigated interactions with targets like SARS-CoV-2 main protease (Mpro) scirp.org. Molecular docking is a computational technique used to simulate the binding of small molecules to biological macromolecules, providing insights into the structure and energy of the resulting complex mdpi.com. This technique is a crucial tool in drug discovery mdpi.com.

Modulation of Enzyme Activity (e.g., Inhibition of Viral Enzymes, β-Glucuronidase)

This compound has demonstrated antiviral activity rsc.org. The modulation of viral enzymes is a common strategy for antiviral agents dntb.gov.ua. While specific viral enzymes targeted by this compound are not explicitly named in the provided snippets, the antiviral property suggests potential interactions with enzymes essential for viral replication or function.

Additionally, β-glucuronidase is an enzyme involved in the deconjugation of glucuronides, a process important in the metabolism and excretion of various substances, including drugs and steroids sigmaaldrich.comscirp.org. Bacterial β-glucuronidase enzymes in the gut can reactivate conjugated compounds, influencing their enterohepatic circulation researchgate.net. While the provided information discusses the role and activity of β-glucuronidase from different sources and in various contexts, it does not directly detail this compound's interaction with or modulation of this specific enzyme. However, the broad pharmacological investigations into Scoparia dulcis and its constituents could potentially encompass such interactions, given the enzyme's role in metabolism.

Cellular Pathway Perturbations (e.g., Inhibition of Viral Replication, Phospholipid Synthesis Modulation)

This compound is known for its antiviral activity rsc.org. Viral replication involves complex interactions with host cellular machinery and pathways labroots.com. Viruses, particularly positive-sense single-stranded RNA viruses like SARS-CoV-2, recruit cellular vesicles and co-opt cellular proteins involved in metabolism and lipid biosynthesis to form viral replication organelles labroots.com. These organelles provide a microenvironment for viral RNA replication and protect it from host antiviral responses labroots.com. Disruptions in host lipid metabolism, including phospholipid synthesis, can significantly impact viral replication frontiersin.orgresearchgate.net. For example, inhibition of phospholipid synthesis has been shown to disrupt the development of viral replication organelles and make viral replication more sensitive to the cellular antiviral response nih.gov. While the search results confirm that this compound has antiviral activity rsc.org, the precise cellular pathways it perturbs to exert this effect, beyond the general concept of inhibiting viral replication, are not specifically detailed regarding phospholipid synthesis modulation by this compound itself. Studies on other viruses have shown that hijacking cellular proteins and networks, including those involved in lipid metabolism, is key for robust viral replication labroots.comfrontiersin.orgresearchgate.net.

Role in Oxidative Stress Modulation

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms frontiersin.org. It is implicated in the pathogenesis of various diseases, including inflammatory disorders and cardiometabolic diseases nih.govmdpi.com. Modulation of oxidative stress is a significant area of pharmacological research, with many natural compounds exhibiting antioxidant properties nih.govmdpi.com. While the provided search results mention the hepatoprotective effect of S. dulcis extracts through preventing the descent of antioxidative enzymes like superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), glutathione reductase (GRd), and glutathione-S-transferase (GST) rsc.org, and discuss oxidative stress modulation by other plant extracts mdpi.com, specific details on this compound's direct role in modulating oxidative stress are not explicitly provided within the immediate context of the search results for "this compound oxidative stress modulation". However, the association of this compound with S. dulcis, which exhibits antioxidant properties rsc.org, suggests a potential, albeit not directly confirmed for the isolated compound in these results, involvement in oxidative stress modulation.

Preclinical Pharmacological Investigations in Controlled Models

In Vitro Cellular Assays

In vitro studies have provided initial insights into the antiviral and antiproliferative potential of Scopadulin.

Research has demonstrated that this compound possesses antiviral properties. pfaf.orgplantnet.org Specifically, it has been shown to exhibit mild inhibitory activity against Herpes Simplex Virus (HSV) in cell culture models. pfaf.orgplantnet.org One study determined the 50% effective dose (ED₅₀) for its activity against HSV, indicating its potential to interfere with viral replication. plantnet.org

The antiproliferative capacity of this compound has been evaluated through its cytotoxic effects on cancer cell lines. plantnet.org In a study utilizing HeLa (human cervical cancer) cells, this compound demonstrated cytotoxicity with a 50% inhibitory dose (ID₅₀) of 285 µg/ml. plantnet.org There is currently no available scientific literature detailing specific investigations into the antitumor-promoting effects of this compound.

| Activity Type | Cell Line / Virus | Metric | Result | Reference |

|---|---|---|---|---|

| Antiproliferative (Cytotoxicity) | HeLa Cells | ID₅₀ | 285 µg/ml | plantnet.org |

| Antiviral | Herpes Simplex Virus (HSV) | ED₅₀ | Data indicates mild activity | plantnet.org |

Based on available scientific literature, there have been no specific studies investigating the effects of this compound on neurite outgrowth or phospholipid synthesis.

There is no information available in published scientific research regarding the anti-inflammatory potential of this compound in cell-based systems.

In Vivo Animal Model Studies

Based on a review of current scientific literature, there is no evidence of this compound having been evaluated in in vivo animal models for viral infections. While other related diterpenoids from Scoparia dulcis, such as Scopadulcic acid B, have been studied in animal models for HSV-1 infection, similar studies for this compound have not been reported. nih.gov

Investigation of Antitumorigenic Activity in Rodent Models

Preclinical studies utilizing rodent models have provided evidence for the antitumorigenic potential of compounds derived from Scoparia dulcis. Research has particularly focused on scopadulcic acid B (SDB), a tetracyclic diterpenoid isolated from the plant. In a two-stage skin carcinogenesis model in mice, SDB demonstrated significant antitumor-promoting effects. nih.govkarger.comkarger.com This model involved initiating skin tumor formation with 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) and subsequently promoting tumor growth with 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govkarger.com Treatment with SDB was found to suppress the promoting effect of TPA, significantly decreasing the average number of tumors per mouse from 6.0 in the control group to 1.9 in the SDB-treated group. karger.com

Further in vivo investigations using mice inoculated with Ehrlich ascites tumor cells have also been conducted. globinmed.com Oral administration of scopadulcic acid B was shown to prolong the median survival time of the tumor-bearing animals. globinmed.com When administered intraperitoneally, SDB increased the survival rate by up to 25% without causing a noticeable change in the body weight of the mice, suggesting a lack of general toxicity at the tested doses. globinmed.com

In addition to studies on isolated compounds, extracts from Scoparia dulcis have been evaluated. An ethyl acetate (B1210297) extract of the plant demonstrated a significant reduction in tumor volume in a Dalton's Lymphoma Ascites (DLA)-induced solid tumor model in mice. uoc.ac.in Histopathological analysis of the tumor tissues from treated mice confirmed the induction of apoptotic cell death, highlighting a potential mechanism for the observed reduction in tumor burden. uoc.ac.in

Table 1: Summary of Antitumorigenic Studies in Rodent Models

| Test Substance | Animal Model | Tumor Induction Method | Key Findings | Reference |

|---|---|---|---|---|

| Scopadulcic Acid B (SDB) | Mice | DMBA (initiator) + TPA (promoter) | Suppressed tumor promotion; reduced average number of tumors per mouse. | nih.govkarger.com |

| Scopadulcic Acid B (SDB) | Mice | Ehrlich ascites tumor cell inoculation | Prolonged median survival time; increased survival rate. | globinmed.com |

| S. dulcis Ethyl Acetate Extract | Mice | Dalton's Lymphoma Ascites (DLA) cell inoculation | Significantly reduced solid tumor volume. | uoc.ac.in |

Studies on Metabolic Regulation in Animal Models (e.g., Antihyperlipidemic Effects)

The regulatory effects of Scoparia dulcis on lipid metabolism have been explored in various rodent models of hyperlipidemia. In studies using rats with streptozotocin-induced diabetes, a model which also exhibits hyperlipidemic characteristics, oral administration of an aqueous extract of S. dulcis resulted in significant antihyperlipidemic activity. nih.govresearchgate.net The treatment led to a marked reduction in serum and tissue levels of key lipids, including cholesterol and triglycerides. nih.gov Furthermore, the extract was found to lower levels of free fatty acids, phospholipids, and both very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) cholesterol. nih.gov

Another model utilized dexamethasone (B1670325) to induce hypercholesterolemia in Wistar rats. medcraveonline.com In this model, an ethanolic extract of Scoparia dulcis demonstrated the ability to significantly reduce total cholesterol levels, although it did not produce a significant reduction in triglyceride levels. medcraveonline.com Similarly, research in alloxan-induced diabetic rats, another chemically-induced model of diabetes and associated dyslipidemia, showed that an aqueous leaf extract of the plant possessed antihyperlipidemic effects. jasianresearch.com These studies collectively suggest that constituents within S. dulcis can modulate lipid profiles in chemically-induced states of metabolic dysregulation.

Table 2: Antihyperlipidemic Investigations of Scoparia dulcis Extracts

| Extract Type | Animal Model | Induction Method | Key Lipid Parameters Reduced | Reference |

|---|---|---|---|---|

| Aqueous Extract | Wistar Rats | Streptozotocin | Cholesterol, Triglycerides, VLDL, LDL | nih.gov |

| Ethanolic Extract | Wistar Rats | Dexamethasone | Total Cholesterol | medcraveonline.com |

| Aqueous Leaf Extract | Wistar Albino Rats | Alloxan | Total Cholesterol, Triglycerides, LDL | jasianresearch.com |

Central Nervous System Activity in Animal Models (e.g., Sedative and Hypnotic Effects)

Investigations into the central nervous system (CNS) effects of Scoparia dulcis have been conducted using a battery of behavioral models in mice. An ethanolic extract of the plant was found to significantly inhibit locomotor activity in both hole cross and open field tests, suggesting a sedative effect. Furthermore, the extract was observed to potentiate thiopental (B1682321) sodium-induced hypnosis by decreasing the onset of sleep and prolonging its duration. Another diterpene isolated from the plant, scoparinol, also demonstrated a sedative action by significantly potentiating pentobarbital-induced sedation, affecting both the onset and duration of sleep. nih.gov

The hole-board test, a model used to assess exploratory behavior, showed a dose-dependent reduction in head-dipping behavior in mice treated with the S. dulcis extract. This inhibition of exploratory activity is interpreted as an indicator of sedation. These findings suggest that compounds within Scoparia dulcis possess CNS depressant properties, supporting its traditional use in managing conditions that may benefit from a calming or sleep-inducing agent.

Diuretic and Antimalarial Activity in Animal Models

The effects of compounds from Scoparia dulcis on renal function have been evaluated in animal models. The diterpene scoparinol, when administered to animals, was reported to have a significant diuretic action, as determined by the measurement of urine volume. nih.gov In ethylene (B1197577) glycol-induced urolithiasis models in rats, administration of S. dulcis extracts was shown to increase urine volume, which can be beneficial in such conditions. ijcmas.com Conversely, one study using a hydrated rat assay reported that a decoction of the plant produced an antidiuretic effect, suggesting that the preparation method and the physiological state of the animal model may influence the observed outcome. cmb.ac.lk

Regarding antimalarial activity, Scoparia dulcis is used traditionally in some regions to treat malaria. nih.gov Scientific investigations have provided some validation for this use. The compound scopadulcic acid A (SDA) demonstrated in vitro activity against multiple clones of Plasmodium falciparum, the parasite responsible for malaria. nih.gov While direct in vivo studies in rodent models for this compound or its derivatives are not extensively documented in the available literature, extracts of the plant have shown positive results in in vitro anti-plasmodial assays. academicjournals.org The standard preclinical in vivo model for this type of investigation involves infecting mice with Plasmodium berghei and measuring the suppression of parasitemia after treatment. nih.gov

Methodological Considerations and Model Selection in Preclinical Research

The design and execution of preclinical pharmacological investigations are foundational to determining the potential therapeutic utility of a compound like this compound. The selection of an appropriate animal model is a critical first step, as it dictates the relevance and translatability of the findings. nih.gov For instance, in antitumor research, models can range from cell-line-derived subcutaneous xenografts, which are simpler to establish, to more complex orthotopic or genetically engineered mouse models that may better recapitulate human disease. nih.gov

Proper study design involves several key elements to ensure the scientific rigor and integrity of the results. Randomization of animals to treatment groups is essential to minimize selection bias. Blinding of investigators, particularly those assessing outcomes, is crucial to prevent observer bias, especially when endpoints are subjective. The inclusion of appropriate control groups, such as vehicle controls and positive controls (a known effective drug), is necessary to validate the model and provide a benchmark for the test agent's activity.

Furthermore, defining the primary outcomes and conducting power analyses to determine the appropriate sample size are vital for generating statistically meaningful data. Preclinical studies must provide detailed information that can be used to justify advancing a compound to human clinical trials. Therefore, adherence to established guidelines, such as Good Laboratory Practice (GLP), ensures the quality and reproducibility of the data generated in these crucial early-stage investigations.

Structure Activity Relationship Sar Studies

Identification of Key Structural Features for Bioactivity

The initial step in SAR analysis is to pinpoint the essential structural motifs within a molecule that are critical for its interaction with a biological target, such as a receptor or an enzyme. For a hypothetical compound like scopadulin, this would involve synthesizing and testing a series of analogs where different parts of the molecule are systematically altered or removed.

For instance, if this compound possesses a core heterocyclic ring system, researchers would investigate its necessity for bioactivity. Is the entire ring system essential, or can it be simplified? Are specific substituents on this ring crucial for binding? Through such systematic studies, a pharmacophore model can be developed, highlighting the indispensable features for biological activity.

Hypothetical SAR Data for this compound Analogs

| Analog | Modification | Relative Bioactivity |

| This compound | - | 100% |

| Analog A | Removal of hydroxyl group at C-3 | 20% |

| Analog B | Methylation of hydroxyl group at C-3 | 50% |

| Analog C | Replacement of the core ring with a simpler structure | <5% |

This table illustrates a hypothetical scenario where the hydroxyl group at the C-3 position and the core ring system are identified as key features for this compound's bioactivity.

Impact of Functional Group Modifications on Pharmacological Effects

Once the key structural features are identified, SAR studies delve into the impact of modifying various functional groups. These modifications can influence a compound's potency, selectivity, and metabolic stability. For example, altering the electronic properties of a substituent (e.g., from an electron-donating to an electron-withdrawing group) can significantly affect its interaction with the target protein.

Table Illustrating the Effect of Functional Group Modification on a Hypothetical this compound Analog

| Analog | Functional Group at R1 | Pharmacological Effect (IC50 in µM) |

| Analog D | -NO2 (Electron-withdrawing) | 0.5 |

| Analog E | -OCH3 (Electron-donating) | 5.2 |

| Analog F | -Cl (Halogen) | 1.8 |

This hypothetical data suggests that an electron-withdrawing group at the R1 position enhances the pharmacological effect of this particular this compound analog.

Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. researchgate.netnih.gov Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity, meaning that one stereoisomer (enantiomer or diastereomer) of a drug may be significantly more active than another. researchgate.netnih.gov

For a chiral molecule like this compound, it would be crucial to separate and test the individual stereoisomers to determine their respective biological activities. It is not uncommon for one enantiomer to be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Understanding the stereochemical requirements for activity provides critical insights into the specific binding interactions with the biological target. patsnap.com

Computational Approaches in SAR Analysis

In modern drug discovery, computational methods are indispensable tools for accelerating SAR studies. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can provide valuable predictions and insights into how a compound will interact with its target.

QSAR models attempt to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to rationalize observed SAR data and guide the design of new analogs with improved binding affinity. These computational approaches, when used in conjunction with experimental data, can significantly streamline the process of lead optimization.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Novel Scopadulin Derivatives

The design of novel this compound derivatives and analogues is often guided by the aim of improving biological activity, altering pharmacokinetic properties, or reducing potential toxicity asau.ru. Structure-activity relationship (SAR) studies play a crucial role in identifying key functional groups and structural features essential for biological activity researchgate.netresearchgate.net. For scopadulan-type diterpenoids, studies have indicated that functional groups at positions C-4, C-6, and C-13 of the scopadulan skeleton are important for their biological activities researchgate.netresearchgate.net. Modifications at these positions, such as methylation of the carboxyl group or introduction of acetyl or oxime groups at C-13 or C-18, have been shown to enhance inhibitory activity in some scopadulcic acid B derivatives researchgate.netrain-tree.com. Conversely, debenzoylation has been observed to reduce activity researchgate.netrain-tree.com.

General strategies for designing natural product analogues, which can be applied to this compound, include diverted total synthesis (DTS), function-oriented synthesis (FOS), biology-oriented synthesis (BIOS), complexity to diversity (CtD), hybrid molecules, and biosynthesis-inspired synthesis rsc.org. These approaches involve modifying existing synthetic routes, focusing on desired biological functions, creating diverse libraries based on natural product scaffolds, combining fragments from different natural products, or mimicking proposed biosynthetic pathways rsc.orgwhiterose.ac.uk. Scaffold hopping and bioelectronic isosterism are also employed to design analogues with novel scaffolds while retaining desired interactions with biological targets frontiersin.org.

Synthetic Routes to this compound Analogues

The total synthesis of this compound and its analogues is a complex endeavor due to its intricate tetracyclic diterpene structure researchgate.netacs.org. Several total syntheses of scopadulan-type diterpenoids, including scopadulcic acids A and B and scopadulciol, have been accomplished researchgate.netresearchgate.netacs.org. These syntheses often involve the stereoselective construction of the core ring system, including the bicyclo[3.2.1]octane moiety fused with a trans-decalin moiety researchgate.net.

Specific synthetic strategies and reactions employed in the synthesis of this compound analogues include:

Functionalization at positions C-6/C-7 and C-13 of the scopadulcic acid skeleton researchgate.netresearchgate.net.

Preparation of advanced intermediates for the synthesis of scopadulcic acid B and scopadulciol analogues researchgate.netresearchgate.net.

Stereoselective construction of quaternary carbons, such as at C-4 researchgate.netacs.org.

Conversion of functional groups, such as the conversion of a hindered cyano group to a methyl group researchgate.netacs.org.

Chemo- and stereoselective methylation at specific positions, like C-16 researchgate.net.

Intramolecular aldol (B89426) condensation for A ring cyclization acs.org.

Stereoselective cyanation of tetracyclic enones to establish trans-fused ring systems acs.org.

α-alkylation of cyano groups acs.org.

An efficient procedure for the synthesis of scopadulan diterpenes utilizing (+)-podocarp-8(14)-en-13-one as a starting material has been reported, which has been used for the diastereoselective synthesis of compounds like (-)-methyl thyrsiflorin A, (-)-methyl thyrsiflorin B acetate (B1210297), and (-)-thyrsiflorin C researchgate.net. Model studies have also been conducted to overcome challenges associated with the synthesis of the A/B ring system with desired functionalities researchgate.net.

Structural Characterization of Synthesized Analogues

Synthesized this compound analogues and derivatives are characterized using a range of spectroscopic techniques to confirm their structures and stereochemistry researchgate.netresearchgate.net. Common methods include:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) frontiersin.orgacs.orgmdpi.commdpi.commdpi.comjazindia.com.

Infrared (IR) spectroscopy mdpi.comjazindia.com.

Mass Spectrometry (MS), including ESI-MS frontiersin.orgmdpi.comjazindia.com.

Two-dimensional NMR techniques researchgate.net.

Electronic Circular Dichroism (ECD) calculations for absolute configuration determination mdpi.com.

X-ray analysis researchgate.net.

Comparison of spectroscopic data of synthetic compounds with those of natural this compound or its known derivatives is crucial for structural confirmation researchgate.net.

Comparative Preclinical Biological Activities of Derivatives and Analogues

Preclinical evaluation of this compound derivatives and analogues focuses on comparing their biological activities to the parent compound and identifying structure-activity relationships researchgate.netresearchgate.netrain-tree.com. Studies have investigated various activities, including antiviral, cytotoxic, and inhibitory effects on enzymes like gastric H+, K+-ATPase researchgate.netresearchgate.netrain-tree.comresearchgate.net.

Research on scopadulcic acid analogues functionalized at C-6/C-7 and C-13 revealed the importance of polar groups at C-13 for antiviral activity, while the stereochemistry at C-8 was not critical researchgate.netresearchgate.net. Methylation of the carboxyl group and introduction of acetyl or oxime groups at C-13 or C-18 in scopadulcic acid B derivatives significantly enhanced inhibitory activity against hog gastric H+, K+-ATPase researchgate.netrain-tree.com. A methyl ester of scopadulcic acid B showed potent activity researchgate.netrain-tree.com.

Comparative studies have shown that some derivatives and analogues exhibit potent activities against specific targets. For instance, certain isolated compounds from Scoparia dulcis, including scopadulciol, 4-epi-scopadulcic acid B, and dulcidiol, demonstrated cytotoxicity towards cancer cell lines, with potency comparable to doxorubicin (B1662922) researchgate.net.

The exploration of structure-activity relationships continues to guide the synthesis of novel analogues with potentially improved or targeted biological activities researchgate.netresearchgate.netasau.ru.

Potential Translational Applications: Mechanistic Basis and Preclinical Promise

Mechanistic Rationale for Antiviral Potential

Scopadulin is a tetracyclic diterpene that has demonstrated antiviral activity rsc.orgresearchgate.net. The mechanistic basis for the antiviral potential of compounds often involves interference with various stages of the viral life cycle, such as inhibiting viral entry into host cells, blocking viral proteases, or inhibiting viral RNA replication embopress.org. In silico studies have explored the potential of biomolecules isolated from Scoparia dulcis, including this compound, to inhibit the main protease (Mpro) of SARS-CoV-2 scirp.orgscirp.org. The SARS-CoV-2 Mpro is essential for viral replication embopress.orgscirp.org. Molecular docking studies have been used to evaluate the potential interactions of S. dulcis biomolecules with the amino acid residues of the SARS-CoV-2 Mpro protease scirp.orgscirp.org. The mechanism of allosteric inhibition of Mpro can occur at distal or dimerization sites, both of which are crucial for protease activity scirp.orgscirp.org.

Preclinical Evidence for Antitumor and Antiproliferative Prospects

This compound has been reported to possess antitumor properties scirp.orgdntb.gov.ua. Preclinical investigations into the antitumor and antiproliferative effects of compounds often involve in vitro studies on cancer cell lines and in vivo studies using animal models texilajournal.commdpi.com. These studies aim to understand the mechanisms by which a compound inhibits cancer cell growth or proliferation, which can include inducing apoptosis, inhibiting angiogenesis, or modulating the tumor microenvironment mdpi.comfirstwordpharma.com. Research on other natural compounds has shown that they can kill cancer cells through mechanisms such as apoptosis activation mdpi.com. Some anticancer peptides, for instance, are suggested to act on cellular membranes, leading to cell collapse and death mdpi.com. Preclinical data on various compounds demonstrate their potential to induce durable anti-tumor immunity and inhibit tumor growth in different cancer models firstwordpharma.comfrontiermeds.com.

Exploration of Metabolic Regulation Mechanisms in Preclinical Contexts (e.g., Hypoglycemic, Hypolipidemic Effects)

Scoparia dulcis, the source of this compound, has been studied for its potential effects on metabolic regulation, including hypoglycemic and hypolipidemic activities rsc.orgdntb.gov.uanih.gov. Preclinical studies in this area often investigate the mechanisms by which a compound influences glucose and lipid metabolism frontiersin.orgbiomedpharmajournal.org. This can involve examining effects on fasting blood glucose levels, plasma insulin (B600854) levels, insulin secretion, serum lipid levels (such as total cholesterol, triglycerides, LDL-C, and HDL-C), and the activity of enzymes involved in lipid metabolism rsc.orgmdpi.com.

Research on other natural compounds has explored various mechanisms for their antidiabetic and hypolipidemic effects. These mechanisms can include inhibiting amyloid formation, scavenging reactive oxygen species (ROS), increasing cellular antioxidant capability, inhibiting inflammation and cellular stress, regulating insulin signaling, and modulating glucose and lipid metabolic pathways frontiersin.orgfrontiersin.org. For example, some compounds have shown the ability to reduce fasting and non-fasting glucose levels and improve glucose tolerance in diabetic animal models frontiersin.orgfrontiersin.org. The hypolipidemic activity of compounds can involve reducing levels of triglycerides and total cholesterol, potentially by influencing enzymes associated with lipid catabolism and synthesis biomedpharmajournal.orgmdpi.com. Preclinical studies have also investigated the role of metabolic regulation in the context of diseases like cancer, where tumor metabolic reprogramming can promote growth and progression novagob.orgmdpi.com.

Neurobiological and Anti-inflammatory Mechanism-Based Potential

Scoparia dulcis extract has shown potential in controlling motor impairment and regulating neurotransmitter levels in preclinical studies, suggesting possible neurobiological effects researchgate.net. The plant also possesses anti-inflammatory properties researchgate.net. Preclinical research into the neurobiological effects of compounds can involve investigating their influence on neurotransmitter systems and neuronal activity nih.govnih.gov. Studies on other interventions have explored mechanisms related to enhancing long-term potentiation (LTP) and modulating the expression of neurotrophic factors like BDNF nih.gov.

The anti-inflammatory potential of compounds is often investigated by examining their effects on inflammatory mediators and signaling pathways frontiersin.orgfrontiersin.org. Inflammation is a key process in various diseases, and compounds that can modulate the inflammatory response may have therapeutic potential frontiersin.org. Mechanisms of anti-inflammatory action can include inhibiting the production of pro-inflammatory cytokines, regulating intracellular signaling pathways such as NF-κB, and enhancing the production of anti-inflammatory molecules frontiersin.orgfrontiersin.org. Preclinical studies on S. dulcis have explored its effects on cytokine levels in the context of noise-induced stress researchgate.net.

Future Directions and Research Perspectives

Unexplored Biosynthetic Avenues and Enzyme Characterization

The biosynthesis of scopadulin in its natural source, Scoparia dulcis, presents a fascinating area for future investigation. While key enzymes in the biosynthesis of related diterpenoids have been identified, the complete pathway to this compound remains to be fully elucidated. Recent functional characterization of three diterpene synthases from S. dulcis—SdCPS2, SdKSL1, and SdKSL2—has provided foundational insights. researchgate.netmdpi.com SdCPS2 catalyzes the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to syn-copalyl diphosphate (syn-CPP), a crucial precursor. researchgate.netmdpi.com Subsequently, other enzymes are responsible for forming the characteristic tetracyclic core of this compound, with syn-aphidicol-16-ene identified as a key precursor. researchgate.net

Future research should focus on identifying and characterizing the downstream enzymes, likely cytochrome P450 monooxygenases and other modifying enzymes, that convert syn-aphidicol-16-ene into the final this compound structure. Understanding the function, structure, and mechanism of these enzymes could enable the development of biocatalytic systems for producing this compound and its analogues.

Table 1: Key Enzymes and Intermediates in Diterpenoid Biosynthesis in Scoparia dulcis

| Enzyme/Intermediate | Role in Biosynthesis | Citation |

| Geranylgeranyl diphosphate (GGPP) | Universal precursor for diterpenoid synthesis | researchgate.net |

| SdCPS2 | Diterpene synthase; catalyzes the cyclization of GGPP to syn-CPP | researchgate.netmdpi.com |

| syn-Copalyl diphosphate (syn-CPP) | Key intermediate in the formation of tetracyclic diterpenoids | researchgate.netmdpi.com |

| SdKSL1 / SdKSL2mut | Kaurene synthase-like enzymes; catalyze the conversion of syn-CPP to downstream intermediates | researchgate.net |

| syn-Aphidicol-16-ene | Identified precursor to this compound | researchgate.net |

Advanced Synthetic Methodologies for Enantioselective Synthesis and Scalability

The first total synthesis of (+/-)-scopadulin represented a significant achievement in synthetic organic chemistry. nih.govnih.gov This landmark synthesis involved a multi-step process, including the construction of the core A/B/C/D ring system via intramolecular aldol (B89426) condensation, a highly stereoselective cyanation to establish the trans-fused A/B ring, and a chemo- and stereoselective methylation at the C-16 position. nih.govnih.gov

Integration of Computational Chemistry and Machine Learning in Pharmacological Research and SAR

Future research should leverage these in silico methods for several key purposes:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a small library of this compound analogues, QSAR models can be developed to identify the key structural features responsible for its biological activity. nih.govresearchgate.net

Virtual Screening: Computational models can be used to screen large virtual libraries of this compound-like compounds to prioritize candidates for synthesis and testing. nih.gov

Predictive Modeling: Machine learning algorithms, including deep neural networks, can analyze complex datasets to predict various pharmacological properties, guiding the design of new analogues with improved efficacy and selectivity. nih.govnih.govmdpi.com

This data-driven approach can significantly reduce the time and resources required for traditional experimental screening and lead optimization. nih.gov

Refinement of Preclinical Models for Enhanced Mechanistic Insights and Predictive Value

Elucidating the precise mechanism of action of this compound requires the use of sophisticated and relevant preclinical models. unc.edu Future research must move beyond simple cytotoxicity assays to more complex in vitro and in vivo systems that can provide deeper mechanistic insights.

In Vitro Models: The use of primary human cells, co-culture systems, and three-dimensional organoids can offer a more physiologically relevant environment to study this compound's effects compared to immortalized cell lines. unc.edu

In Vivo Models: The development and use of specific animal disease models are crucial to evaluate the efficacy of this compound in a whole-organism context. youtube.com For instance, if pursuing its antiviral activity, specific viral infection models would be necessary. For potential anticancer applications, patient-derived xenograft (PDX) models could offer more predictive value than standard cell line-based xenografts. nih.gov

Careful selection and refinement of these preclinical models will be essential to generate robust data that can form the basis for potential clinical trials. unc.eduaccegen.com

Discovery of Novel Analogues with Enhanced Bioactivity and Specificity

The complex tetracyclic structure of this compound, a diterpene with noted antiviral activity, serves as an excellent scaffold for the development of novel therapeutic agents. stikesbcm.ac.id The established total synthesis provides a platform for generating a library of analogues through targeted chemical modifications. nih.govnih.gov Future synthetic efforts should focus on systematically altering various functional groups on the this compound core to explore the SAR and develop compounds with improved properties. For example, modifying the ring systems or substituting hydroxyl groups could lead to analogues with enhanced potency, greater target specificity, or improved pharmacokinetic profiles. The successful enhancement of cytotoxic activity through the creation of scopoletin-cinnamic acid hybrids demonstrates the potential of such molecular modification strategies. nih.gov

Emerging Analytical Techniques for Complex Biological Matrices and Metabolomics

A thorough understanding of the pharmacokinetic and pharmacodynamic properties of this compound is critical for its development as a therapeutic agent. This requires sensitive and robust analytical methods for its quantification in complex biological matrices like blood, plasma, and urine. researchgate.netcbspd.com While classical methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are available, emerging techniques offer significant advantages in terms of sensitivity, automation, and reduced sample volume. orientjchem.org

Future studies should employ these advanced methods to comprehensively characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. Metabolomics studies, utilizing high-resolution mass spectrometry, will be crucial for identifying the metabolic fate of this compound in vivo.

Table 2: Emerging Analytical Techniques for this compound Research

| Technique | Principle | Potential Application for this compound | Citation |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of LC with the sensitive and selective detection of MS. | Quantification of this compound and its metabolites in plasma for pharmacokinetic studies. | researchgate.netnih.gov |

| Solid-Phase Microextraction (SPME) | A solvent-free extraction method using a coated fiber to adsorb analytes. | Analysis of free (unbound) this compound concentrations in biological fluids. | orientjchem.org |

| Microdialysis | A minimally invasive sampling technique using a semipermeable membrane probe. | Continuous monitoring of this compound levels in specific tissues or organs in real-time. | nih.gov |

| Volumetric Absorptive Microsampling (VAMS) | A technique for collecting a precise volume of a biological fluid (e.g., blood) on an absorptive tip. | Enables simplified sample collection and storage for large-scale or remote studies. | nih.gov |

Elucidation of Broader Pharmacological Landscapes and Polypharmacology

Many natural products exert their biological effects not by interacting with a single molecular target, but through a phenomenon known as polypharmacology—the ability of a compound to modulate multiple targets simultaneously. nih.govunimi.it This multi-target action can lead to enhanced therapeutic efficacy, especially in complex, multifactorial diseases. csmres.co.uknih.gov

The future pharmacological investigation of this compound should explicitly explore its potential as a polypharmacological agent. It is essential to move beyond phenotypic screening and identify the specific molecular targets of this compound. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to uncover its binding partners within the cell. Identifying a multi-target profile for this compound could open up new therapeutic avenues and provide a more comprehensive understanding of its mechanism of action.

Q & A

Q. How should conflicting results from this compound's in vivo vs. in vitro models be addressed?

- Conduct PBPK/PD modeling to reconcile discrepancies. For example, poor in vivo efficacy may stem from bioavailability issues, requiring solubility enhancement strategies (e.g., nanoformulation) .

- Discuss limitations in the Discussion section, emphasizing the need for ex vivo metabolite profiling to identify active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.